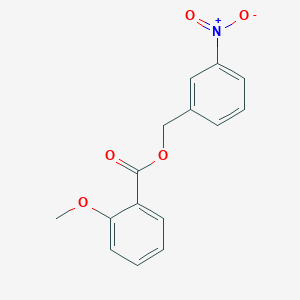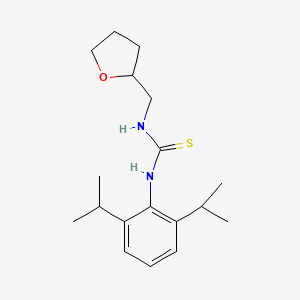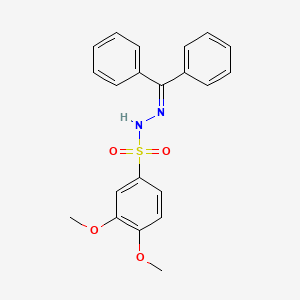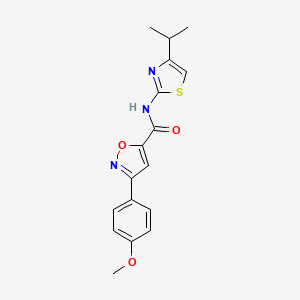
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide
Overview
Description
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide, also known as PF-04457845, is a potent and selective antagonist of the orexin-1 receptor. Orexin receptors are G protein-coupled receptors that are involved in the regulation of wakefulness, feeding behavior, and reward processing. The discovery of PF-04457845 has generated significant interest in the scientific community due to its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Mechanism of Action
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide works by selectively blocking the activity of orexin-1 receptors, which are primarily located in the lateral hypothalamus. Orexin-1 receptors are involved in the regulation of wakefulness, feeding behavior, and reward processing. By blocking the activity of these receptors, 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide can decrease wakefulness and increase sleep duration, reduce drug-seeking behavior, and decrease food intake.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In animal models, 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to decrease wakefulness and increase sleep duration, reduce drug-seeking behavior, and decrease food intake. Additionally, 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide is its selectivity for orexin-1 receptors, which allows for more precise manipulation of the orexin system. Additionally, 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to be effective in animal models of sleep disorders, addiction, and obesity, suggesting that it may have therapeutic applications in these areas. However, one limitation of 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide and the orexin system. One area of interest is the role of orexin receptors in the regulation of stress and anxiety. Additionally, there is ongoing research on the potential therapeutic applications of 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide in the treatment of sleep disorders, addiction, and obesity. Finally, there is interest in developing more potent and selective orexin-1 receptor antagonists that may have even greater therapeutic potential.
Scientific Research Applications
The discovery of 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has led to a significant increase in research on orexin receptors and their role in various physiological and pathological processes. Studies have shown that 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide can effectively block the activity of orexin-1 receptors, leading to a decrease in wakefulness and an increase in sleep duration. Additionally, 1-(4-fluorophenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to reduce drug-seeking behavior in animal models of addiction and to decrease food intake in animal models of obesity.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-13-3-1-12(2-4-13)10-19(17,18)16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWODESYFLYGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4842678.png)
![4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4842680.png)





![2-[(4-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842715.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842724.png)
![ethyl 4-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4842729.png)
![4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4842731.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4842754.png)
![9-(1,1-dimethylpropyl)-2-(1,5-dimethyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4842757.png)